1-[2-(4-Nitrophenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
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Overview
Description
1-[2-(4-Nitrophenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a nitrophenyl group, and a dioxaborolane moiety
Preparation Methods
The synthesis of 1-[2-(4-Nitrophenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the nitrophenyl and dioxaborolane groups. One common synthetic route involves the reaction of 4-nitrophenylacetonitrile with hydrazine to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring. The dioxaborolane moiety is introduced through a subsequent reaction with a boronic acid derivative under appropriate conditions .
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
1-[2-(4-Nitrophenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazole ring and the nitrophenyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-(4-Nitrophenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the synthesis of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-[2-(4-Nitrophenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The nitrophenyl group can engage in electron transfer reactions, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and as a molecular probe .
Comparison with Similar Compounds
Similar compounds to 1-[2-(4-Nitrophenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole include:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound shares the dioxaborolane moiety but differs in the aromatic substituent.
4-Nitrophenylboronic acid: Similar in having a nitrophenyl group and boronic acid functionality.
1-(4-Nitrophenyl)-1H-pyrazole: Contains the pyrazole and nitrophenyl groups but lacks the dioxaborolane moiety
Properties
Molecular Formula |
C17H22BN3O4 |
---|---|
Molecular Weight |
343.2 g/mol |
IUPAC Name |
1-[2-(4-nitrophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C17H22BN3O4/c1-16(2)17(3,4)25-18(24-16)14-11-19-20(12-14)10-9-13-5-7-15(8-6-13)21(22)23/h5-8,11-12H,9-10H2,1-4H3 |
InChI Key |
TVAFDTDMIYOPAW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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